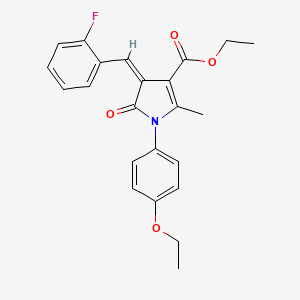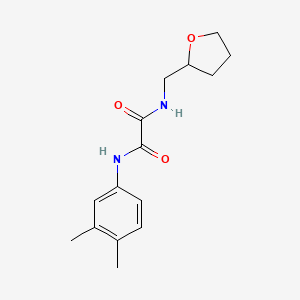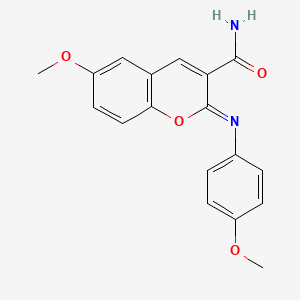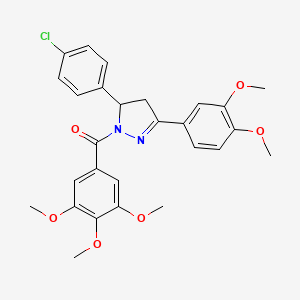![molecular formula C25H20N2O5S B11641862 4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque est un composé organique complexe doté d’une structure unique qui comprend un groupe méthoxyphényle, une fraction thioxoimidazolidinylidène et un groupe acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. La voie de synthèse peut comprendre les étapes suivantes :
Formation de la fraction thioxoimidazolidinylidène : Cette étape implique la réaction d’un précurseur approprié avec un composé thioxo dans des conditions contrôlées.
Attachement du groupe méthoxyphényle :
Formation du groupe acide benzoïque :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de réacteurs à grande échelle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut comprendre :
Optimisation des conditions de réaction : Il s’agit d’ajuster des paramètres tels que la température, la pression et la durée de la réaction pour maximiser le rendement.
Purification : Il s’agit d’utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque peut subir différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, ce qui conduit à la formation de produits oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, ce qui conduit à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui conduit à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction peuvent varier en fonction du produit souhaité et peuvent comprendre des températures, des pressions et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut conduire à la formation d’alcools.
Applications De Recherche Scientifique
L’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique et comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l’étude des processus biologiques et comme agent thérapeutique potentiel.
Médecine : Il est étudié pour ses propriétés pharmacologiques potentielles et comme composé précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :
Liaison à des récepteurs spécifiques : Cela peut impliquer l’interaction avec des protéines ou des enzymes, ce qui conduit à des changements dans leur activité.
Modulation des voies de signalisation : Cela peut impliquer l’activation ou l’inhibition de voies de signalisation spécifiques, ce qui conduit à des changements dans les processus cellulaires.
Comparaison Avec Des Composés Similaires
L’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque peut être comparé à d’autres composés similaires, tels que :
Analogues de l’acide 4-[(4-{(Z)-[1-(4-méthoxyphényl)-5-oxo-2-thioxoimidazolidin-4-ylidène]méthyl}phénoxy)méthyl]benzoïque : Ces composés ont des structures similaires mais peuvent avoir des groupes fonctionnels ou des substituants différents.
Autres composés thioxoimidazolidinylidène : Ces composés partagent la fraction thioxoimidazolidinylidène mais peuvent avoir des substituants ou des groupes fonctionnels différents.
Autres dérivés de l’acide benzoïque : Ces composés partagent la fraction acide benzoïque mais peuvent avoir des substituants ou des groupes fonctionnels différents.
Propriétés
Formule moléculaire |
C25H20N2O5S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-[[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H20N2O5S/c1-31-20-12-8-19(9-13-20)27-23(28)22(26-25(27)33)14-16-4-10-21(11-5-16)32-15-17-2-6-18(7-3-17)24(29)30/h2-14H,15H2,1H3,(H,26,33)(H,29,30)/b22-14- |
Clé InChI |
DEKKZDJSWAVJPX-HMAPJEAMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/NC2=S |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)





![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
